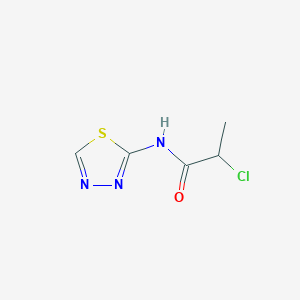

2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide

描述

Historical Context of Thiadiazole Chemistry

The foundation of thiadiazole chemistry traces back to the late nineteenth century, marking a pivotal period in heterocyclic compound development. The first 1,3,4-thiadiazole was described by Fischer in 1882, representing an early milestone in the exploration of sulfur-nitrogen heterocycles. However, the true nature of the ring system remained unclear until 1890, when Freund and Kuh demonstrated the actual structural characteristics of these compounds, establishing the fundamental understanding that would guide future research in this field. This historical progression reflects the challenges faced by early chemists in characterizing complex heterocyclic structures without modern analytical techniques.

The development of 1,3,4-thiadiazole chemistry became intrinsically linked to the discovery of phenylhydrazines and hydrazine in the late nineteenth century, providing essential precursor compounds for synthetic methodologies. The advent of sulfur drugs and the later discovery of mesoionic compounds greatly accelerated the rate of progress in the field of thiadiazole research, opening new avenues for synthetic exploration and biological applications. These historical developments established the theoretical and practical foundations that would eventually lead to the synthesis of specialized derivatives such as 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide.

The nomenclature of thiadiazoles follows the Hantzsch-Widman system, which provides a systematic approach to naming heterocyclic compounds with no more than ten ring members. This nomenclature system ensures consistency in the identification and classification of thiadiazole derivatives, facilitating communication within the scientific community. The systematic naming approach has proven essential as the complexity and diversity of thiadiazole derivatives have expanded significantly since their initial discovery.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a compound that combines the aromatic stability of the 1,3,4-thiadiazole ring with the reactive functionality of a chlorinated amide group. The compound exemplifies the strategic modification of heterocyclic scaffolds to achieve specific chemical properties and potential biological activities. Its structural design represents a sophisticated approach to molecular engineering, where the electron-withdrawing effects of both the chlorine atom and the thiadiazole ring create a unique electronic environment that influences reactivity and molecular interactions.

The 1,3,4-thiadiazole ring system in this compound exhibits the characteristic aromatic behavior typical of five-membered heterocycles containing sulfur and nitrogen atoms. Thiadiazole is a five-member heterocyclic compound having one sulfur and two nitrogen atoms, and there are several isomers of thiadiazole, including 1,2,3-thiadiazole, 1,2,5-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole. The specific 1,3,4-arrangement in this compound provides optimal electronic distribution for stability while maintaining sites for potential chemical modification and biological interaction.

The propanamide moiety attached to the thiadiazole ring through an amide linkage represents a strategic structural element that enhances the compound's versatility. The synthesis of this compound typically involves several key steps, beginning with starting materials that allow for the formation of both the heterocyclic core and the amide functionality. This synthetic approach demonstrates the sophisticated methodologies developed for creating complex heterocyclic structures with multiple functional groups.

The molecular properties of this compound reflect its position as a chemically stable yet functionally active compound. The International Union of Pure and Applied Chemistry name for this compound reflects its structural components, emphasizing the presence of both the chloro group and the thiadiazole moiety. These structural features contribute to the compound's distinct chemical behavior and potential applications in various research contexts.

Significance in Chemical Research

The significance of this compound in chemical research extends beyond its individual properties to represent broader trends in heterocyclic chemistry and molecular design. This compound exemplifies the ongoing efforts to develop new chemical entities that combine established heterocyclic scaffolds with functional groups that enhance reactivity, selectivity, and potential biological activity. The research into this compound contributes to the understanding of structure-activity relationships in thiadiazole derivatives, providing valuable insights for future drug design and materials science applications.

Recent literature surveys have revealed that the 1,3,4-thiadiazole moiety has been widely used by medicinal chemists to explore biological activities, establishing these compounds as privileged scaffolds in pharmaceutical research. The incorporation of various substituents and functional groups, such as the chloropropanamide moiety in this specific compound, represents a systematic approach to optimizing molecular properties for specific applications. This research approach has led to the development of numerous derivatives with enhanced biological activities and improved pharmacological profiles.

The chemical versatility of this compound makes it a valuable intermediate for further synthetic transformations. The compound can undergo several types of chemical reactions, including nucleophilic substitution reactions at the chlorine atom, amide hydrolysis under appropriate conditions, and potential modifications of the thiadiazole ring system. These reactive possibilities make the compound useful as a building block for creating more complex molecular structures with tailored properties.

Contemporary research methodologies have enabled detailed characterization of this compound using advanced analytical techniques. Elements analysis, Fourier Transform Infrared Spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance are used to identify and characterize such compounds, providing comprehensive structural information that guides further research and development. The application of these analytical methods has enhanced the understanding of the compound's molecular behavior and facilitated its incorporation into broader research programs.

Overview of 1,3,4-Thiadiazole Derivatives

The family of 1,3,4-thiadiazole derivatives represents one of the most extensively studied classes of heterocyclic compounds in contemporary chemical research. These derivatives demonstrate remarkable structural diversity and biological activity, making them valuable targets for synthetic and pharmaceutical chemistry. The 1,3,4-thiadiazole scaffold serves as a foundation for numerous compounds with applications ranging from antimicrobial agents to anticancer therapeutics, illustrating the versatility of this heterocyclic system.

The classification of 1,3,4-thiadiazoles reveals their structural complexity and synthetic accessibility. The 1,3,4-thiadiazoles are conveniently divided into three subclasses: aromatic systems which include the neutral thiadiazoles and constitute a major part of research focus; mesoionic systems which are defined as five-membered heterocycles that possess a sextet of electrons in association with the five atoms comprising the ring; and nonaromatic systems such as the partially reduced thiadiazoles. This classification system provides a framework for understanding the diverse chemical behaviors exhibited by different thiadiazole derivatives.

Synthetic methodologies for 1,3,4-thiadiazole derivatives have evolved significantly since their initial discovery, with modern approaches offering improved yields and selectivity. The most widely used procedure for the synthesis of thiadiazoles involves the formation of two bonds through cyclization reactions. These synthetic approaches utilize affordable, readily accessible reagents and simple reaction conditions to produce new thiadiazole derivatives with satisfactory yields. The development of these methodologies has enabled the systematic exploration of structure-activity relationships within this class of compounds.

The biological activities exhibited by 1,3,4-thiadiazole derivatives encompass a broad spectrum of pharmacological effects. A wide range of biological activities is exhibited by 1,3,4-thiadiazole moiety such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties. This diversity of biological activities has made 1,3,4-thiadiazole derivatives attractive targets for pharmaceutical development, leading to the discovery of several clinically relevant compounds including acetazolamide and butazolamide.

The mechanism of action for compounds like this compound involves specific molecular interactions that depend on the particular biological target and the compound's structural features. These mechanisms often involve the thiadiazole ring's ability to participate in hydrogen bonding, π-π stacking interactions, and coordination with metal centers in biological systems. The understanding of these molecular mechanisms has guided the rational design of new derivatives with enhanced activity and selectivity profiles.

属性

IUPAC Name |

2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3OS/c1-3(6)4(10)8-5-9-7-2-11-5/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABZOVVOBDHPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NN=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649326 | |

| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019456-17-7 | |

| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects

Mode of Action

It is known that thiadiazole derivatives can interact with various enzymes and receptors in the body, leading to changes in cellular processes

生化分析

Biochemical Properties

2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. Additionally, this compound can bind to DNA, affecting the replication and transcription processes. These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. These cellular effects underscore its potential as an anticancer therapeutic.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression. For example, it inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition results in the accumulation of DNA breaks and ultimately induces cell death. Additionally, this compound can activate signaling pathways that promote apoptosis and inhibit cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation over extended periods. Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis. These findings suggest that the compound maintains its biological activity over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and affects gene expression. Additionally, this compound can accumulate in mitochondria, leading to mitochondrial dysfunction and apoptosis. These subcellular localization patterns are critical for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

生物活性

2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and potential applications based on recent studies.

Chemical Structure and Properties

This compound contains a thiadiazole moiety, which is known for its significant biological activity. The presence of the chloro group enhances its reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of 205.67 g/mol .

Target Interactions : Thiadiazole derivatives like this compound have been shown to interact with various enzymes and receptors in the body. These interactions can lead to alterations in cellular processes such as cell proliferation and apoptosis .

Biochemical Pathways : The compound influences several biochemical pathways, notably those involved in:

- Cell Proliferation : It has been observed to inhibit bacterial cell wall synthesis, contributing to its antibacterial properties.

- Apoptosis : In cancer cells, it activates caspase enzymes and disrupts mitochondrial membrane potential, leading to programmed cell death .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as various fungi.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 8.33 to 23.15 μM |

| Candida albicans | MIC values range from 16.69 to 78.23 μM |

The compound has shown higher efficacy compared to standard antibiotics in some cases .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer effects. Studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis through specific molecular pathways .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of thiadiazole derivatives:

- Antimicrobial Efficacy Study : A study evaluated several derivatives containing the thiadiazole ring and found that modifications at the amine group significantly affected their antimicrobial potency. Notably, compounds with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. Results indicated that certain derivatives led to a significant reduction in cell viability and induced apoptosis through caspase activation .

科学研究应用

Agricultural Applications

Insecticide Use

2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide is primarily utilized as an insecticide. It is effective in controlling various insect pests on crops, thereby enhancing agricultural productivity. The compound's mode of action involves disrupting the nervous system of target pests, leading to their mortality .

Medicinal Applications

The compound exhibits a range of biological activities that make it a candidate for medicinal applications:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, show significant antibacterial and antifungal properties. These compounds have been tested against various pathogens, including resistant strains of Candida species. The mechanism of action often involves disrupting cell wall integrity and biogenesis in fungi .

Anticancer Properties

Recent studies have explored the antiproliferative effects of related thiadiazole derivatives against human cancer cell lines. For instance, compounds derived from the 1,3,4-thiadiazole scaffold demonstrated promising activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. Molecular docking studies identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds .

Enzyme Inhibition

This compound has been reported to inhibit the urease enzyme. This inhibition is crucial in targeting pathogens like Helicobacter pylori, which rely on urease for survival. The compound's interaction with the enzyme's active site enhances its potential as an antimicrobial agent.

Summary of Biological Activities

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Antifungal Efficacy Study : A study demonstrated that a related thiadiazole derivative exhibited low toxicity to human cells while effectively inhibiting pathogenic fungi. The compound disrupted cell wall formation and maintained low cytotoxicity levels .

- Antiproliferative Activity Assessment : A series of novel derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. The findings indicated significant antiproliferative effects comparable to established chemotherapeutic agents .

- Urease Inhibition Mechanism : Research highlighted the specific interaction between the compound and urease enzymes crucial for Helicobacter pylori survival. This interaction is pivotal for developing new treatments targeting gastric infections.

相似化合物的比较

Structural Analogues with Modified Thiadiazole Substituents

a. Ethylthio-substituted thiadiazole derivatives

- 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide (CAS: Unspecified): This analogue replaces the hydrogen on the thiadiazole ring with an ethylthio group (-S-C₂H₅). Synthesis involves acetylation of 5-ethylthio-1,3,4-thiadiazol-2-amine with 2-chloropropanoyl chloride .

- 3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide (CAS: 391864-01-0): The chlorine is shifted to the 3-position of the propanamide chain. This positional isomer may alter binding affinity due to steric effects .

b. Sulfamoylphenyl-substituted derivatives

- 2-Chloro-N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}propanamide : Incorporates a sulfamoylphenyl group, increasing molecular weight and hydrogen-bonding capacity. Such modifications are explored for enzyme inhibition (e.g., cyclooxygenase) .

Table 1: Structural Analogues of 2-Chloro-N-(1,3,4-Thiadiazol-2-yl)propanamide

Analogues with Heterocycle Replacements

a. Thiazole-based analogues

- 3-Chloro-N-(1,3-thiazol-2-yl)propanamide (CAS: 26774-38-9): Replaces the thiadiazole ring with a thiazole. Thiazole’s reduced aromaticity may lower electron-withdrawing effects, altering reactivity in biological systems .

- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Demonstrates broader applications in anti-inflammatory and analgesic research due to the benzamide core .

b. Oxadiazole and Triazole derivatives

- 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide : Oxadiazole rings offer different electronic profiles, influencing target selectivity. Such compounds are explored for pesticidal activity .

Table 2: Heterocycle-Modified Analogues

Functional Group Modifications on the Propanamide Chain

a. Halogen variation

- 2-Fluoro-N-(1,3,4-thiadiazol-2-yl)propanamide : Fluorine substitution may enhance metabolic stability and bioavailability compared to chlorine .

b. Extended alkyl chains

- 2-Chloro-N-(benzothiazol-2-yl)acetamide : Shortens the propanamide to acetamide, reducing steric bulk. Used in COX inhibitor design .

Table 3: Propanamide Chain Modifications

准备方法

Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives

Procedure:

A mixture of aromatic or aliphatic carboxylic acid (3 mmol) and phosphorus oxychloride (10 mL) is stirred at room temperature for 20 minutes. Then, thiosemicarbazide (3 mmol) is added, and the mixture is heated at 80–90 °C for 1 hour under stirring. After cooling, water is added, and the suspension is refluxed for 4 hours. The mixture is basified to pH 8 with sodium hydroxide, filtered, and the product recrystallized.Reaction Scheme:

$$

\text{R-COOH} + \text{thiosemicarbazide} \xrightarrow[\text{reflux}]{\text{POCl}_3} \text{1,3,4-thiadiazole-2-amine derivative}

$$Notes:

This method yields the thiadiazole ring with an amino group at position 2, which is crucial for further functionalization.

Acylation to Form this compound

Procedure:

The 1,3,4-thiadiazole-2-amine derivative (20 mmol) is dissolved in 1,4-dioxane (25 mL). Chloroacetyl chloride (22 mmol) is added dropwise over 30 minutes at room temperature. The mixture is stirred for 2 hours and then refluxed for 6 hours. The reaction is quenched by pouring onto crushed ice, and the precipitate is collected, washed with potassium carbonate solution and cold water, dried, and recrystallized from dichloromethane.Reaction Scheme:

$$

\text{1,3,4-thiadiazole-2-amine} + \text{ClCH}_2\text{COCl} \to \text{this compound}

$$Alternative reagents:

In some cases, chloroacetyl chloride is replaced by chloro-propionyl chloride to introduce the propanamide moiety specifically.Catalysts and solvents:

Anhydrous sodium acetate or triethylamine is often used as a base to neutralize HCl formed during the reaction. Solvents include dry benzene, THF, or dioxane.

Nucleophilic Substitution and Cyclodehydration Variants

The 2-chloroacetamide intermediate can undergo nucleophilic substitution with various nucleophiles (e.g., substituted thioureas) followed by in situ cyclodehydration to yield functionalized thiadiazole derivatives.

This method is less common for the simple this compound but is important for structural diversification.

Comparative Table of Preparation Methods

| Step | Reagents & Conditions | Key Notes | Yield & Purity Indicators |

|---|---|---|---|

| 1. Cyclodehydration | Thiosemicarbazide + aromatic/aliphatic acid + POCl₃, 80-90 °C, 1 hr | Forms 1,3,4-thiadiazole-2-amine core | Typical yields ~70-80%, recrystallization for purity |

| 2. Acylation | Chloroacetyl chloride, 1,4-dioxane, room temp + reflux 6 hr, base (NaOAc or Et₃N) | Introduces 2-chloro-propanamide group | Yields ~75-85%, confirmed by IR, NMR |

| 3. Alternative substitution | 2-chloroacetamide intermediate + nucleophile, reflux in benzene + triethylamine | For derivatization, not always applied | Spectral data confirms structure |

Spectroscopic and Analytical Confirmation

IR Spectroscopy:

Presence of amide carbonyl absorption around 1690-1700 cm⁻¹ confirms amide formation. Disappearance of free amine bands from starting material is noted after acylation.Elemental Analysis:

Matches calculated values for C, H, N, S, and Cl content, confirming purity and correct molecular formula.

Research Findings on Preparation Efficiency

- The described methods yield the target compound in good purity and moderate to high yields (70–85%).

- The use of phosphorus oxychloride as a dehydrating agent is critical for efficient cyclization to the thiadiazole ring.

- Controlled addition of chloroacetyl chloride and use of bases prevent side reactions and degradation.

- Recrystallization from solvents like dichloromethane or ethanol improves purity significantly.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide, and how can reaction efficiency be optimized?

- Answer : A common approach involves coupling 2-amino-1,3,4-thiadiazole with chloroacetyl chloride derivatives under reflux conditions in the presence of a base catalyst (e.g., potassium carbonate). Triethylamine is often used as a solvent and acid scavenger . To optimize yield, monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride). Recrystallization from non-polar solvents like pet-ether improves purity . Challenges include controlling side reactions (e.g., hydrolysis of the chloroacetamide group), which can be mitigated by inert atmosphere conditions.

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, orthorhombic systems (space group P222) with unit cell parameters a = 6.6324 Å, b = 8.575 Å, c = 34.367 Å have been reported for analogous thiadiazole derivatives . Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) due to their robustness in handling high-resolution data and twinned crystals . Validate results with a data-to-parameter ratio >15 and R factors <0.05 .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

- Answer : Combine / NMR for functional group verification, IR for carbonyl (C=O) and thiadiazole (C=N) bands, and mass spectrometry for molecular ion confirmation. Discrepancies in NMR signals (e.g., splitting due to rotational isomers) can be resolved by variable-temperature NMR or computational modeling (DFT) . Cross-validate with SC-XRD data to confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity against cancer cell lines?

- Answer : Focus on modifying the thiadiazole substituents (e.g., introducing methyl/amino groups) and the chloroacetamide chain. Test analogs for kinase inhibition (e.g., AKT/ERK pathways) using in vitro assays (MTT for viability, flow cytometry for cell cycle arrest). Pre-treat cells with pathway-specific activators (e.g., PDGF-BB for AKT) to confirm mechanistic targets . Prioritize compounds with IC values <10 µM and validate via Western blotting for downstream protein expression .

Q. What computational strategies are effective for predicting degradation pathways and environmental persistence of this compound?

- Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile groups (e.g., C–Cl bond). Simulate hydrolysis pathways under varying pH conditions using Gaussian or ORCA software. Compare with experimental data from HPLC-MS analysis of degradation products (e.g., sulfonic acid derivatives) . For environmental persistence, apply EPI Suite to estimate half-life in soil/water .

Q. How can crystallographic data contradictions (e.g., disorder in the thiadiazole ring) be addressed during refinement?

- Answer : Apply the SQUEEZE algorithm in PLATON to model solvent-accessible voids in disordered regions. Use anisotropic displacement parameters (ADPs) for non-H atoms and constrain equivalent bonds/angles via SHELXL instructions. Validate with a Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H···O/N) are accurately modeled .

Methodological Notes

- Contradiction Resolution : Conflicting spectral or crystallographic data should be cross-validated using orthogonal techniques (e.g., SC-XRD + DFT for stereochemistry) .

- Safety : Handle with PPE due to hazards (skin/eye irritation, respiratory risks). Store in sealed containers under inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。